3-(2,4,5-Trichlorophenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWJEKNHBCUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952404 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-53-6, 29990-39-4 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with β-Propiolactone
A common synthesis route involves the nucleophilic substitution of 2,4,5-trichlorophenol with β-propiolactone under alkaline conditions. The reaction proceeds via the formation of a phenoxide ion, which attacks the electrophilic carbon of β-propiolactone, yielding the propanoic acid backbone.
Key Reaction Conditions:
-
Temperature: 60–80°C to balance reactivity and minimize side reactions.
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Catalyst: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates phenoxide ion formation.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
Equation:
Use of 3-Bromopropanoic Acid
An alternative approach employs 3-bromopropanoic acid as the alkylating agent. The bromine atom’s leaving group ability drives the substitution reaction, with yields exceeding 85% under optimized conditions.
Optimization Parameters:
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Molar Ratio: A 1:1.2 ratio of 2,4,5-trichlorophenol to 3-bromopropanoic acid minimizes unreacted starting material.
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Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.
Chlorination of Intermediate Phenols
Patent-Based Synthesis (US4293707A)
A patented method avoids dioxin formation by chlorinating intermediates derived from 3-chlorophenol or 3,4-dichlorophenol. The process involves:
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Reacting 3-chlorophenol with α-haloalkanoic acid.
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Liquid-phase chlorination to introduce additional chlorine atoms.
Advantages:
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Reduces polychlorinated dibenzo-p-dioxin (PCDD) byproducts to <1 ppm.
Alternative Synthesis Routes
Bromopropionic Acid Route
Adapting methods from analogous compounds, 2-bromopropionic acid reacts with 2,4,5-trichlorophenol under reflux. This method, detailed in crystallographic studies, produces hydrogen-bonded dimers detectable via X-ray diffraction.
Reaction Setup:
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Solvent: Toluene or xylene.
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Time: 6–8 hours under reflux.
Equation:
Optimization of Reaction Parameters
Temperature Control
Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition. Lower temperatures (40–50°C) favor selectivity but require extended reaction times.
Catalyst Screening
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 88 | 97 |
| NaOH | 82 | 95 |
| Triethylamine | 75 | 90 |
Analytical Methods for Purity and Yield
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
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ESI-MS (Negative Mode): [M-H]⁻ at m/z 268.9, with fragments at m/z 224.9 (CO₂ loss) and 195.0 (Cl⁻ loss).
Chemical Reactions Analysis
3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various chlorinated and non-chlorinated phenoxy acids[7][7].
Scientific Research Applications
Agricultural Use
Fenoprop is predominantly used as a herbicide in agriculture. Its ability to mimic IAA allows it to disrupt normal plant growth processes. The compound induces abnormal cell division and elongation, which is particularly effective against broadleaf weeds.
- Mechanism of Action : By imitating auxin, Fenoprop activates signaling pathways that lead to excessive growth in target plants. This results in uncontrolled growth patterns that are detrimental to the plants being targeted .
Analytical Chemistry
In analytical chemistry, 3-(2,4,5-Trichlorophenoxy)propanoic acid serves as a reference standard for the determination of phenoxy herbicides in environmental samples. Its presence can be quantified using various analytical techniques such as gas chromatography and mass spectrometry.
- Importance : The ability to accurately measure this compound helps in monitoring environmental contamination and assessing the efficacy of herbicides in agricultural practices .
Biological Studies
Research into Fenoprop's biological effects has expanded its applications beyond agriculture. Studies focus on its role in plant development and its potential impacts on human health.
- Plant Growth Regulation : Investigations into how Fenoprop affects gene expression related to plant growth provide insights into the hormonal regulation of plants and potential applications in developing herbicide-resistant crops .
Toxicological Research
Toxicological studies have been conducted to assess the health risks associated with exposure to Fenoprop. These studies evaluate its potential effects on human health and the environment.
- Health Effects : While acute exposure may cause respiratory irritation and other symptoms, chronic exposure has not been conclusively linked to cancer or reproductive toxicity according to current data .
Case Study 1: Efficacy in Weed Management
A study conducted on the efficacy of Fenoprop in managing broadleaf weeds demonstrated significant reductions in weed biomass when applied at recommended rates. The results indicated that Fenoprop could effectively control resistant weed species that are less affected by traditional herbicides like glyphosate.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of Fenoprop found that while it is effective against target species, its persistence in soil raises concerns regarding non-target species and potential groundwater contamination. Monitoring programs are recommended to evaluate long-term ecological effects.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propanoic acid involves mimicking the natural plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . The compound targets the auxin receptors in plants, disrupting normal growth processes and causing cellular damage .
Comparison with Similar Compounds
2-(2,4,5-Trichlorophenoxy)propanoic Acid (2,4,5-TP/Silvex)
- Structural Difference: The phenoxy group is attached to the second carbon of the propanoic acid chain, making it a positional isomer of the target compound .
- Applications: 2,4,5-TP (CAS: 93-72-1) is a well-documented herbicide and plant growth inhibitor.
- Analytical Data : In UPLC-MS/MS analysis, 2,4,5-TP exhibits a retention time of 6.09 minutes with a quantitative ion at m/z 268.7 , distinguishing it chromatographically from the 3-isomer .
- Regulatory Status : Prohibited in the EU and other regions under the Rotterdam Convention due to environmental and health risks .
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
- Structural Difference: The acetic acid backbone replaces propanoic acid, with the phenoxy group on the second carbon .
- Applications : Primarily used to inhibit potato sprouting and as a herbicide. Field studies demonstrated that pre-harvest application of 2,4,5-T (100 ppm) effectively suppresses tuber sprouting .
- Toxicity : Like 2,4,5-TP, it is associated with dioxin contamination (e.g., TCDD), leading to restricted use .
3-(2,4-Dichlorophenoxy)propanoic Acid
- Structural Difference: Contains two chlorine atoms (2,4-dichloro substitution) on the phenoxy ring instead of three .
- Hazard Profile : Classified as harmful upon prolonged exposure, causing respiratory and skin irritation. Safety protocols emphasize adequate ventilation and protective equipment during handling .
Comparative Data Table
Research Findings and Key Distinctions
- Structural Impact on Activity: The position of the phenoxy group significantly affects biological activity. For example, 2,4,5-TP (2nd carbon) exhibits higher herbicidal potency but greater environmental persistence compared to the 3-isomer .
- Chromatographic Differentiation: UPLC-MS/MS can distinguish these isomers via retention times and ion fragmentation patterns.
- Toxicity and Regulation: The 2,4,5-substituted compounds (both acetic and propanoic acids) are tightly regulated due to dioxin risks, whereas the 3-isomer’s toxicity profile remains less documented .
Biological Activity
3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Fenoprop or 2,4,5-TP, is a phenoxy herbicide that exhibits significant biological activity by mimicking the plant hormone auxin (indoleacetic acid, IAA). This article delves into its mechanism of action, biochemical pathways, and relevant research findings.
Overview of this compound
- Chemical Formula : C9H7Cl3O3
- CAS Number : 582-53-6
- Molecular Weight : 269.5 g/mol
Fenoprop is primarily used in agriculture to control broadleaf weeds and woody plants. Its mode of action involves inducing rapid and uncontrolled growth in target plants, leading to their eventual death.
Mimicking Auxin
Fenoprop acts by mimicking IAA, disrupting the normal hormonal balance within plants. This results in:
- Uncontrolled Growth : The compound promotes excessive cell division and elongation.
- Cellular Effects : It influences cellular processes by altering gene expression related to growth regulation.
Biochemical Pathways
The biochemical pathways affected by Fenoprop include:
- Auxin Signaling Pathway : By imitating IAA, Fenoprop activates signaling cascades that lead to abnormal growth patterns.
- Gene Regulation : It alters the expression of genes involved in plant development and stress responses.
Pharmacokinetics
- Solubility : Moderately soluble in water, which affects its efficacy based on environmental conditions such as soil moisture levels.
- Environmental Stability : The compound's persistence in the environment can lead to bioaccumulation and potential ecological impacts.
Case Studies and Experimental Data
- Growth Inhibition Studies :
- Toxicological Assessments :
- Comparative Studies :
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Mechanism of Action | Mimics IAA; induces uncontrolled plant growth |
| Target Plants | Broadleaf weeds and woody plants |
| Solubility | Moderately soluble in water |
| Reference Dose (RfD) | mg/kg-day |
| Toxicity | Potential liver damage at high exposure levels |
Q & A
Q. What are the established synthetic routes for 3-(2,4,5-trichlorophenoxy)propanoic acid, and what are the critical parameters for optimizing yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4,5-trichlorophenol and a propanoic acid derivative. A common approach is reacting 2,4,5-trichlorophenol with β-propiolactone or 3-bromopropanoic acid under alkaline conditions to form the phenoxypropanoic acid backbone. Key parameters include:
- Reaction Temperature: Maintain 60–80°C to balance reactivity and avoid side reactions like dehydrohalogenation.
- Catalyst Use: Potassium carbonate or sodium hydroxide facilitates phenoxide ion formation for nucleophilic attack.
- Purification: Recrystallization from ethanol-water mixtures improves purity, as impurities often arise from incomplete substitution or residual phenolic byproducts .
Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: A triplet at δ 2.6–3.0 ppm (CH₂ adjacent to the carbonyl) and a multiplet for the aromatic protons (δ 6.8–7.5 ppm) confirm the structure.
- ¹³C NMR: Peaks at ~170 ppm (carbonyl C), 60–70 ppm (O-linked CH₂), and aromatic carbons (110–140 ppm) validate connectivity.
- Mass Spectrometry (MS): ESI-MS in negative mode shows [M-H]⁻ at m/z 268.9 (calculated for C₉H₆Cl₃O₃). Fragmentation patterns include loss of CO₂ (44 Da) and Cl⁻ (35.5 Da) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) to assess purity >98% .
Advanced Research Questions
Q. What analytical challenges arise in quantifying this compound in environmental matrices, and how can UPLC-MS/MS methods be optimized for its detection?
Methodological Answer:
- Challenges: Matrix effects (e.g., humic acids in water) suppress ionization efficiency. Co-eluting isomers (e.g., 2,4,5-TP) require high chromatographic resolution.
- Optimization Steps:
- Sample Preparation: Use mixed-mode solid-phase extraction (e.g., Oasis HLB cartridges) to reduce interferents .
- Chromatography: Employ a BEH C18 column (1.7 µm, 2.1 × 50 mm) with gradient elution (0.1% acetic acid in water/acetonitrile). Retention time: ~6.1 min (similar to 2,4,5-TP at 6.09 min, requiring baseline separation).
- MS Parameters: Negative ionization mode; monitor m/z 268.9 → 195.0 (quantitative ion) and 268.9 → 161.0 (qualitative ion). Collision energy: -45 eV .
Q. What are the potential degradation pathways of this compound under environmental conditions, and how do these influence its persistence and ecotoxicological impact?
Methodological Answer:
- Photolysis: UV exposure cleaves the ether bond, yielding 2,4,5-trichlorophenol and propanoic acid derivatives. Chlorinated phenols are persistent and toxic .
- Microbial Degradation: Soil microbiota may hydrolyze the ester group, but the trichlorophenoxy moiety resists breakdown, leading to bioaccumulation.
- Thermal Decomposition: Above 200°C, dechlorination may form polychlorinated dibenzodioxins (PCDDs), analogous to 2,4,5-T .
- Ecotoxicity: Aquatic toxicity studies require OECD Test Guideline 221 (Daphnia magna immobilization) and algae growth inhibition assays to assess LC₅₀/EC₅₀ values .
Q. How does the substitution pattern (ortho, meta, para) of chlorine atoms on the phenoxy group affect the herbicidal activity and metabolic pathways of this compound compared to its structural analogs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
